2-(1-Methylhydrazinyl)pyrazine
Overview
Description
2-(1-Methylhydrazinyl)pyrazine is a chemical compound with the CAS Number: 76319-95-41. It has a molecular weight of 124.151 and is a yellow solid1.
Synthesis Analysis
There are several methods for synthesizing 2-(1-Methylhydrazinyl)pyrazine. One method involves a cobalt-catalyzed direct C–H/N–H functionalization of thiophene-2-carbohydrazides with maleimides2. This formal [4+2] cycloaddition has been achieved for the first time, and it provides an alternative and versatile approach to construct thiophene-fused pyridones using an inexpensive cobalt catalyst2.Molecular Structure Analysis
The InChI code for 2-(1-Methylhydrazinyl)pyrazine is 1S/C5H8N4/c1-9(6)5-4-7-2-3-8-5/h2-4H,6H2,1H31. The InChI key is ZINDLWVBIZZAOY-UHFFFAOYSA-N1.
Chemical Reactions Analysis
2-(1-Methylhydrazinyl)pyrazine has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone32. This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity32.
Physical And Chemical Properties Analysis
2-(1-Methylhydrazinyl)pyrazine is a yellow solid1. It has a storage temperature of 0-5°C1 and a purity of 97%1.
Scientific Research Applications
1. Cobalt-Catalyzed C (sp 2 )–H Bond Alkenylation/Annulation Cascade
- Summary of Application: This compound is used as a bidentate directing group in cobalt-catalyzed C (sp 2 )–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
- Methods of Application: The compound reacts with a terminal or internal alkyne followed by annulation . The directing group can be reductively removed in one step under mild conditions .
- Results or Outcomes: The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
2. Cobalt-Catalyzed Oxidative Coupling of Benzoic Hydrazides with Maleimides
- Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides . This C–H functionalization/spirocyclization cascade protocol shows high efficiency and remarkable functional group tolerance .
- Methods of Application: The compound is used in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .
- Results or Outcomes: The ubiquitous spirosuccinimides were obtained in good to excellent yields with high regioselectivity . This strategy also provides a novel and efficient access to diverse symmetric and unsymmetrical bisspirosuccinimides .
3. 2-(1-Methylhydrazinyl)pyridine-directed C–H functionalization
- Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides . This C–H functionalization/spirocyclization cascade protocol shows high efficiency and remarkable functional group tolerance .
- Methods of Application: The compound is used in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .
- Results or Outcomes: The ubiquitous spirosuccinimides were obtained in good to excellent yields with high regioselectivity . This strategy also provides a novel and efficient access to diverse symmetric and unsymmetrical bisspirosuccinimides .
4. 2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group
- Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed C (sp 2 )–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone .
- Methods of Application: The compound reacts with a terminal or internal alkyne followed by annulation . The directing group can be reductively removed in one step under mild conditions .
- Results or Outcomes: The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
3. 2-(1-Methylhydrazinyl)pyridine-directed C–H functionalization
- Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides . This C–H functionalization/spirocyclization cascade protocol shows high efficiency and remarkable functional group tolerance .
- Methods of Application: The compound is used in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .
- Results or Outcomes: The ubiquitous spirosuccinimides were obtained in good to excellent yields with high regioselectivity . This strategy also provides a novel and efficient access to diverse symmetric and unsymmetrical bisspirosuccinimides .
4. 2-(1-Methylhydrazinyl)pyridine as a reductively removable directing group
- Summary of Application: This compound is used as a bidentate directing group in a cobalt-catalyzed C (sp 2 )–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone .
- Methods of Application: The compound reacts with a terminal or internal alkyne followed by annulation . The directing group can be reductively removed in one step under mild conditions .
- Results or Outcomes: The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Safety And Hazards
The safety and hazards of 2-(1-Methylhydrazinyl)pyrazine are not currently available1. For more information, please refer to the Material Safety Data Sheet (MSDS)1.
Future Directions
Research on transition metal-catalyzed C–H functionalization, including the use of 2-(1-Methylhydrazinyl)pyrazine as a bidentate directing group, has increased significantly over the past decades4. The development of novel removable bidentate directing groups remains highly desirable4. The bidentate auxiliaries containing the N–X (X = S and N) linkage seem to be rare, although it is well known that the N–X linkage can be easily cleaved in a traceless fashion compared to the C–N counterpart4.
properties
IUPAC Name |
1-methyl-1-pyrazin-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-9(6)5-4-7-2-3-8-5/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDLWVBIZZAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377577 | |
Record name | 2-(1-Methylhydrazinyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazinyl)pyrazine | |
CAS RN |
76319-95-4 | |
Record name | 2-(1-Methylhydrazinyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methylhydrazin-1-yl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.